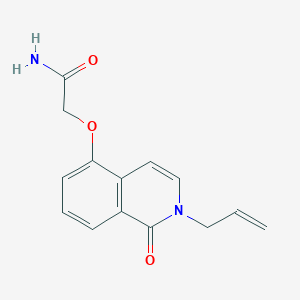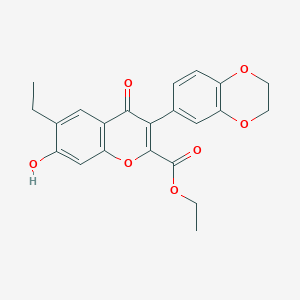
2,4-Diaminopyrimidin-5-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diaminopyrimidin-5-ol dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N4O . It is also known by its IUPAC name 4,5-diaminopyrimidin-2-ol dihydrochloride .
Synthesis Analysis
The synthesis of 2,4-Diaminopyrimidin-5-ol dihydrochloride and similar compounds has been a subject of research. For instance, a series of racemic 2,4-diaminopyrimidine-based drug candidates were synthesized and evaluated against Bacillus anthracis . The structures of these compounds comprised a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring .Molecular Structure Analysis
The linear formula of 2,4-Diaminopyrimidin-5-ol dihydrochloride is C4H8Cl2N4O . The molecular weight is 199.04 . The structure of the compound includes a 2,4-diaminopyrimidine ring .Physical And Chemical Properties Analysis
2,4-Diaminopyrimidin-5-ol dihydrochloride is a solid compound . It is stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique
Chemical Synthesis
“2,4-Diaminopyrimidin-5-ol dihydrochloride” is a chemical compound with the molecular formula C4H8Cl2N4O . It is used in the synthesis of various other chemical compounds. The compound is solid at room temperature and is stored in an inert atmosphere .
Biological Evaluation
The compound has been used in the synthesis and biological evaluation of 2,4-diaminopyrimidine-based antifolate drugs against Bacillus anthracis . Bacillus anthracis is one of the most fatal pathogens to humans and has become a major concern due to its potential use as a bioterrorism weapon .
Antibiotic Resistance Research
Research involving “2,4-Diaminopyrimidin-5-ol dihydrochloride” is crucial in the field of antibiotic resistance. The growing problem of antibiotic resistance is prominent in medical reports and the scientific literature . New drugs are essential to address these resistant strains, particularly in situations requiring urgent treatment without knowledge of the resistance profile .
Dihydrofolate Reductase (DHFR) Inhibitor
The compound has been used in the development of dihydrofolate reductase (DHFR) inhibitors . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway and is a target for antimicrobial and anticancer drugs .
Heck Reaction
The compound has been used in the Heck reaction, a type of chemical reaction used to couple aryl halides and alkenes . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Antifolate Drugs
“2,4-Diaminopyrimidin-5-ol dihydrochloride” is used in the synthesis of antifolate drugs . Antifolates are a type of antimetabolite drugs that inhibit the function of folic acid in the body. They are used in the treatment of cancer and in some types of chemotherapy .
Safety and Hazards
Orientations Futures
The development of new agents to treat more resilient strains of bacteria is a critical need due to the innate ability of bacteria to develop resistance to available antibiotics . As such, 2,4-Diaminopyrimidin-5-ol dihydrochloride and similar compounds may have potential in future drug development, particularly in the context of antibiotic resistance .
Mécanisme D'action
Target of Action
It belongs to the class of diaminopyrimidines , which are known to target dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids .
Mode of Action
Diaminopyrimidines, in general, are known to inhibit dihydrofolate reductase, thereby preventing the synthesis of tetrahydrofolate and subsequently inhibiting the synthesis of nucleic acids .
Biochemical Pathways
As a diaminopyrimidine, it is likely to affect the folate pathway by inhibiting dihydrofolate reductase . This inhibition can lead to a decrease in the synthesis of nucleic acids, affecting DNA replication and cell division.
Result of Action
As a diaminopyrimidine, its inhibition of dihydrofolate reductase would likely result in a decrease in the synthesis of nucleic acids, affecting dna replication and cell division .
Propriétés
IUPAC Name |
2,4-diaminopyrimidin-5-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.2ClH/c5-3-2(9)1-7-4(6)8-3;;/h1,9H,(H4,5,6,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCJNXXYYTWFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminopyrimidin-5-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3019800.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3019802.png)
![5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B3019804.png)

![1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3019808.png)
![N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide](/img/structure/B3019809.png)
![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B3019811.png)
![N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B3019812.png)
![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3019815.png)

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B3019818.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3019819.png)

